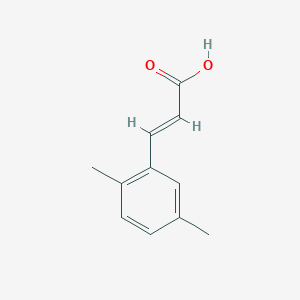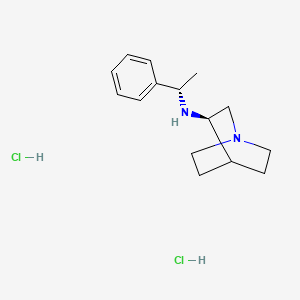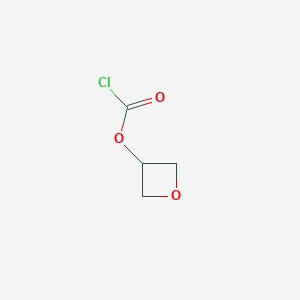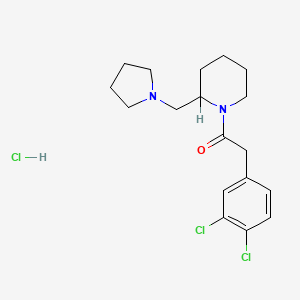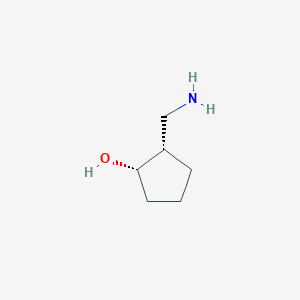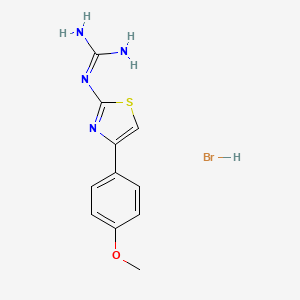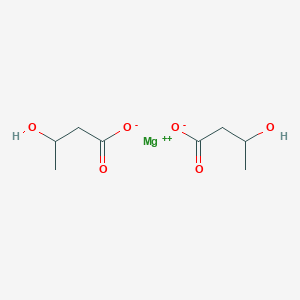
Magnesium 3-hydroxybutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium 3-hydroxybutyrate (MgHB) is a compound that has gained increasing attention in the scientific community due to its potential therapeutic properties . MgHB is a salt of beta-hydroxybutyrate and magnesium, which is naturally produced by the liver during periods of fasting or a low-carbohydrate diet.
Synthesis Analysis
The synthesis of 3-hydroxybutyrate, a monomer of PHB, from a renewable material has been established . The system consists of triethanolamine, water-soluble zinc porphyrin, pentamethylcyclopentadienyl coordinated rhodium complex, NAD+ and a cell extract containing acetone carboxylase and 3-hydroxybutyrate dehydrogenase from Rhodobacter capsulatus SB1003 cultured in acetone-bicarbonate medium .Molecular Structure Analysis
The molecular formula of Magnesium 3-hydroxybutyrate is C4H10MgO3 . The molecular weight is 130.43 .Chemical Reactions Analysis
3-Hydroxybutyrate, also known as BHB, is an organic compound and a beta hydroxy acid with the chemical formula CH3CH(OH)CH2CO2H . Its oxidized and polymeric derivatives occur widely in nature . In humans, D-β-hydroxybutyric acid is one of two primary endogenous agonists of hydroxycarboxylic acid receptor 2 (HCA2), a Gi/o-coupled G protein-coupled receptor (GPCR) .Applications De Recherche Scientifique
Bio-Application in Temporary Implants
Magnesium 3-hydroxybutyrate has been used to improve the degradation properties of magnesium (Mg) alloy-based temporary implants . A durable polymer coating with high adhesion and desirable anti-corrosion performance is designed using this compound . The biodegradable poly(3-hydroxybutyrate) (PHB) with high crystallinity (> 60%) and low glass transition temperature (Tg < 5 ℃) is conducted as the protective coating for Mg alloy .
Anti-Corrosion Performance
The hydrogen evolution rate decreases by 2.56 times with the protection of the PHB coating, while the maximum concentrations (Cmax) of Na+ and Cl− ions penetrated across the PHB film are less than 0.1% and 10% of their total concentrations respectively . This shows the excellent anti-corrosion performance of Magnesium 3-hydroxybutyrate.
Adhesion Strength
A simple approach through the network interdiffusion, hydrogen bonding, and chemical cross-linking is performed to improve the adhesion from 0.19 to 8.36 MPa . The modified PHB coated Mg alloy with a strong interface shows excellent corrosion resistance even after 168 h immersion .
Medical Applications
3-Hydroxybutyrate, the most prominent ketone body, binds to specific hydroxyl-carboxylic acid receptors and inhibits histone deacetylase enzymes, free fatty acid receptors, and the NOD-like receptor protein 3 inflammasome . This potentially inhibits lipolysis, inflammation, oxidative stress, cancer growth, angiogenesis, and atherosclerosis, and perhaps contributes to the increased longevity associated with exercise and caloric restriction .
Neurological Disease Treatment
Clinically, ketone bodies/ketogenic diets have for a long time been used to reduce the incidence of seizures in epilepsy and may have a role in the treatment of other neurological diseases such as dementia .
Cardiac Applications
Most recently, a number of studies have reported that 3-Hydroxybutyrate dramatically increases myocardial blood flow and cardiac output in control subjects and patients with heart failure .
Mécanisme D'action
Target of Action
Magnesium 3-Hydroxybutyrate, also known as β-hydroxybutyrate (3HB), is a ketone body synthesized in the liver from fatty acids . It acts as an agonist of dedicated GHB receptors (GABAA type 17) and GABAB receptors . It is present at the highest concentrations within the striatum of the developing brain .
Mode of Action
3HB interacts with its targets, the GHB and GABAB receptors, to influence gene expression, lipid metabolism, neuronal function, and overall metabolic rate . Some of these effects are the direct effects of 3HB itself, while others are indirect effects, regulated by the metabolites into which 3HB is converted . One of the most important regulatory functions of 3HB is the inhibition of the activity of histone deacetylases and thus the epigenetic regulation of many genes .
Biochemical Pathways
In animals, 3HB is formed as a product of the normal metabolism of fatty acid oxidation and can therefore be used as an energy source in the absence of sufficient blood glucose . In microorganisms, 3HB mainly serves as a substrate for the synthesis of polyhydroxybutyrate, which is a reserve material . In target tissues, 3HB is oxidized to acetoacetate (AcAc) in a reaction catalyzed by 3-HB dehydrogenase .
Pharmacokinetics
Data derived from whole blood (mean C max = 48.0 mg/L, T max = 24.6 min) closely matched that from serum (mean C max = 59.4 mg/L, T max = 23.3 min), suggesting 3HB is distributed into erythrocytes . All 12 volunteers had 3HB concentrations of less than 5 mg/L in both whole blood and serum after 3 h .
Result of Action
3HB has a therapeutic effect on many human diseases, such as cancer or diseases of the nervous and circulatory systems . It also plays a useful role in veterinary diagnostics, where it is considered the most valuable diagnostic parameter among all ketone compounds .
Action Environment
Environmental factors can influence the action of 3HB. For instance, UV radiation and plant proteases can degrade 3HB under field conditions . Encapsulation in biodegradable poly-3-hydroxybutyrate (phb) protects 3hb against these adverse external factors . This suggests that the environment can significantly influence the efficacy and stability of 3HB.
Safety and Hazards
Orientations Futures
The future outlook for the Magnesium 3-hydroxybutyrate market is promising . The increasing awareness about the importance of maintaining a healthy lifestyle and the growing demand for dietary supplements are driving the market growth . Ongoing research and development activities focusing on the exploration of the therapeutic potential of Magnesium 3-hydroxybutyrate are expected to further boost market growth .
Propriétés
IUPAC Name |
magnesium;3-hydroxybutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H8O3.Mg/c2*1-3(5)2-4(6)7;/h2*3,5H,2H2,1H3,(H,6,7);/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMQIJFHENOQDO-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)[O-])O.CC(CC(=O)[O-])O.[Mg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14MgO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

